molecular formula C20H23NO4S B3753239 methyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B3753239
M. Wt: 373.5 g/mol
InChI Key: IJTVNMXPJRQXHC-UHFFFAOYSA-N
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Description

This compound belongs to the class of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives, characterized by a bicyclic cyclopenta[b]thiophene core. The substituent at the 2-amino position—4-(2-methylphenoxy)butanoyl—introduces a phenoxyalkyl chain, which enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

methyl 2-[4-(2-methylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-13-7-3-4-9-15(13)25-12-6-11-17(22)21-19-18(20(23)24-2)14-8-5-10-16(14)26-19/h3-4,7,9H,5-6,8,10-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTVNMXPJRQXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with six structurally related derivatives (Table 1), focusing on substituent variations, molecular properties, and synthesis insights.

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent at 2-Amino Position Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound: Methyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-(2-Methylphenoxy)butanoyl C₂₀H₂₃NO₄S (estimated) ~381.47 Phenoxyalkyl chain balances lipophilicity and solubility; potential for enhanced bioavailability.
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl C₂₃H₂₅NO₅S 391.5 Lower yield (22%); hydroxyl group may reduce logP but increase polarity.
Ethyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (13b) Unsubstituted amine C₁₀H₁₃NO₂S 211.28 Simplest analog; higher polarity due to free amine; used as a precursor in synthesis.
Methyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 2,4-Dichlorobenzoyl C₁₆H₁₃Cl₂NO₃S 370.25 Electron-withdrawing Cl atoms increase logP; potential for enhanced receptor binding.
Ethyl 2-{[4-(Methyloxy)-4-oxobutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-(Methyloxy)-4-oxobutanoyl C₁₅H₁₉NO₅S 325.38 Ester group may confer hydrolytic instability; smaller substituent reduces steric bulk.
Methyl 2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Diphenylacetyl C₂₅H₂₃NO₃S 391.48 Bulky aromatic substituent; high logP may limit aqueous solubility.

Research Findings and Implications

  • Substituent Effects on Lipophilicity: The target compound’s 4-(2-methylphenoxy)butanoyl group provides moderate lipophilicity (estimated logP ~4.2), intermediate between the polar 13b (logP ~1.5) and the highly lipophilic dichlorobenzoyl derivative (logP ~5.9) . Bulky groups like diphenylacetyl (logP ~6.5) may hinder absorption despite strong binding to hydrophobic targets .
  • Synthetic Accessibility: Derivatives with electron-withdrawing groups (e.g., Cl in ) often require harsher conditions, whereas phenoxyalkyl chains (target compound) might be synthesized via milder acylations . Low yields in compounds like 6o (22%) highlight challenges in introducing complex substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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